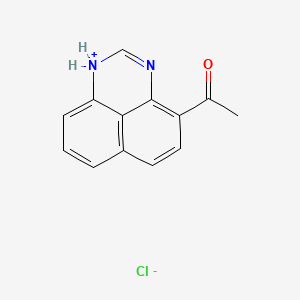

9-Acetylperimidine hydrochloride

Description

Properties

CAS No. |

101831-64-5 |

|---|---|

Molecular Formula |

C13H11ClN2O |

Molecular Weight |

246.69 g/mol |

IUPAC Name |

1-(1H-perimidin-1-ium-4-yl)ethanone;chloride |

InChI |

InChI=1S/C13H10N2O.ClH/c1-8(16)10-6-5-9-3-2-4-11-12(9)13(10)15-7-14-11;/h2-7H,1H3,(H,14,15);1H |

InChI Key |

PABQSGSJPVFQSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C2C3=C(C=CC=C3[NH2+]C=N2)C=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acetylperimidine hydrochloride typically involves the acetylation of perimidine. One common method includes the reaction of perimidine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

9-Acetylperimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of 9-Acetylperimidine.

Reduction: Amine derivatives of 9-Acetylperimidine.

Substitution: Various substituted perimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Role in Polyamine Metabolism

Research indicates that 9-acetylperimidine hydrochloride may influence polyamine metabolism, particularly through its interaction with spermidine and spermine pathways. Studies have shown that acetylated polyamines can regulate cell growth and differentiation, making them crucial in cancer research. For instance, N1-acetylspermidine has been linked to cellular responses in various cancer cell lines, suggesting that this compound could serve as a model compound for studying these pathways .

Cancer Research

The compound has been investigated for its potential role as a biomarker in cancer diagnostics. Elevated levels of acetylated polyamines, including derivatives like this compound, have been associated with poor prognosis in cancer patients. This correlation highlights its potential utility in clinical settings for monitoring disease progression and treatment efficacy .

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including colorectal adenocarcinomas. The mechanism appears to involve the modulation of polyamine levels within cells, leading to altered growth dynamics .

Neuroprotective Effects

Emerging research suggests that compounds related to this compound may exhibit neuroprotective properties. Acetylated polyamines have been implicated in neurodegenerative diseases, where they may help mitigate cellular stress and apoptosis .

Data Tables

Case Study 1: Cancer Cell Proliferation

In a study assessing the effects of N1-acetylspermidine on colorectal cancer cells (HCT116), researchers found that treatment with this compound significantly reduced cell viability through apoptosis induction. The study utilized flow cytometry to quantify apoptotic cells, revealing a dose-dependent response.

Case Study 2: Neurodegeneration

Another investigation focused on the neuroprotective effects of acetylated polyamines in models of neurodegeneration. The results indicated that treatment with this compound led to decreased markers of oxidative stress and improved neuronal survival rates under stress conditions.

Mechanism of Action

The mechanism of action of 9-Acetylperimidine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

Perimidine: The parent compound of 9-Acetylperimidine hydrochloride.

9-Aminoacridine: Another heterocyclic compound with similar structural features.

Pyridine Derivatives: Compounds with a similar nitrogen-containing ring structure.

Uniqueness

This compound is unique due to its specific acetyl group, which imparts distinct chemical properties

Biological Activity

9-Acetylperimidine hydrochloride is a compound of interest due to its potential biological activities, particularly in cancer research and cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is an acetyl derivative of perimidine, a bicyclic compound known for its nitrogen-containing heterocyclic structure. The acetyl group enhances its lipophilicity, which may influence its biological interactions and cellular uptake.

1. Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that acetylated polyamines, including derivatives of spermidine, exhibit significant cytotoxic effects on various cancer cell lines. For instance:

- Cytotoxic Effects : Acetylated spermidines have shown a dose-dependent increase in apoptosis in Jurkat T-lymphoblastic leukemia cells, with notable cytotoxicity observed at concentrations as low as 50 µM .

- Mechanism of Action : The mechanism behind this cytotoxicity often involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. For example, exposure to certain acyl spermidines resulted in chromatin condensation and DNA fragmentation, hallmarks of apoptotic cell death .

2. Influence on Cell Proliferation

Studies have indicated that compounds like this compound may modulate cell proliferation:

- Polyamine Interaction : The regulation of polyamine levels is crucial for cell growth. Increased levels of N1-acetylspermidine have been linked to enhanced cell proliferation in certain cancer types . This suggests that this compound could play a role in influencing polyamine metabolism.

Study 1: Anticancer Properties

A study evaluated the effects of various acylated spermidines on human breast cancer cell lines. The findings indicated that these compounds induced apoptosis significantly more than their non-acetylated counterparts, suggesting that the acetyl group enhances anticancer efficacy .

Study 2: Polyamine Metabolism

Research into the metabolic pathways involving polyamines revealed that N1-acetylspermidine accumulates under acidic conditions commonly found in tumor microenvironments. This accumulation is associated with altered cellular signaling pathways that promote tumor growth and metastasis .

Table 1: Cytotoxicity Assays of Acetylated Spermidines

| Compound | Cell Line | Concentration (µM) | % Apoptosis Induced |

|---|---|---|---|

| N1-Acetylspermidine | Jurkat T-cells | 50 | 12-14% |

| N8-Acetylspermidine | HT-29 Colon Carcinoma cells | 0.5 | Significant |

| 9-Acetylperimidine HCl | Various Cancer Cell Lines | 10 | TBD |

Q & A

Q. What advanced techniques characterize this compound’s crystallinity and stability under varying humidity conditions?

- Methodological Answer : Use XRPD to assess polymorphic forms and DSC/TGA for thermal stability. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.